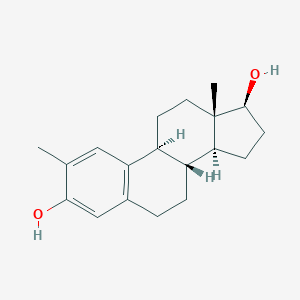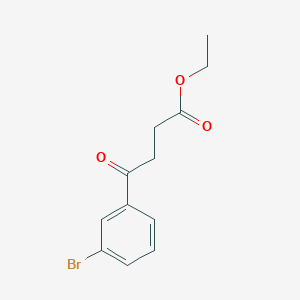
Ethyl 4-(3-bromophenyl)-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-bromophenyl)-4-oxobutyrate is a chemical compound that is part of a broader class of organic compounds known for their brominated aromatic structures and oxobutyrate groups. While the specific compound Ethyl 4-(3-bromophenyl)-4-oxobutyrate is not directly discussed in the provided papers, related compounds with similar structures and functionalities are extensively studied. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related brominated and oxobutyrate compounds involves multiple steps, including enamination, condensation, and selective reduction processes. For instance, Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound with a similar structure, was synthesized from p-chloropropiophenone by enamination followed by condensation with chlorooxalic acid ethyl ester . Another related compound, Ethyl (R)-3-hydroxy-4-chlorobutyrate, was synthesized through the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of Ethyl 4-(3-bromophenyl)-4-oxobutyrate.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using spectroscopic techniques and X-ray diffraction (XRD). For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal XRD . Additionally, the crystal structures of related compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, were determined by XRD . These techniques could similarly be applied to determine the molecular structure of Ethyl 4-(3-bromophenyl)-4-oxobutyrate.
Chemical Reactions Analysis
The reactivity of brominated compounds is often explored through their reactions with various reagents. For instance, ethyl 2,3-dioxobutyrate 2-arylhydrazones react with bromine to yield 4-bromo-derivatives . These derivatives can further undergo reactions to form other compounds, such as 1-aryl-4-hydroxypyrazole-3-carboxylates, demonstrating the chemical versatility of brominated oxobutyrate compounds. Such reactivity patterns could be expected for Ethyl 4-(3-bromophenyl)-4-oxobutyrate as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Density functional theory (DFT) is often used to optimize the geometry of these compounds and predict properties such as molecular electrostatic potential (MEP), Fukui function (FF), and natural bond orbital (NBO) analyses . These theoretical approaches provide insights into the reactivity and stability of the compounds, which are essential for understanding the behavior of Ethyl 4-(3-bromophenyl)-4-oxobutyrate in various environments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds Research has demonstrated the use of related compounds such as 4-(4-bromophenyl)-4-oxobut-2-enoic acid in the synthesis of novel heterocyclic compounds with potential antibacterial activities. These compounds are synthesized through reactions with benzimidazole, ethyl glycinate hydrochloride, anthranilic acid, and o-phenylenediamine, leading to the formation of pyridazinones and furanones derivatives (El-Hashash et al., 2015).
Enantioselective Hydrogenation Studies Ethyl 4-chloro-3-oxobutyrate, a compound closely related to Ethyl 4-(3-bromophenyl)-4-oxobutyrate, has been studied for its enantioselective hydrogenation in organic salt solutions. This process, involving the chiral catalyst Ru-BINAP, is significant for producing high levels of asymmetric induction (Starodubtseva et al., 2004).
Synthesis of Pyrazoline Derivatives Ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate, a compound similar in structure to Ethyl 4-(3-bromophenyl)-4-oxobutyrate, has been used in the synthesis of new 3H‐pyrazol‐3‐ones. These novel pyrazoline derivatives have shown effectiveness as inhibitor compounds of human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme, indicating potential biomedical applications (Turkan et al., 2019).
Radical Cyclisation in Heterocyclic Synthesis 2-(2-Bromophenyl)ethyl groups, closely related to the Ethyl 4-(3-bromophenyl)-4-oxobutyrate structure, have been used as building blocks in radical cyclisation reactions onto azoles. This methodology facilitates the synthesis of tri- and tetra-cyclic heterocycles, contributing significantly to the development of novel heterocyclic compounds (Allin et al., 2005).
Antimicrobial Evaluation of Derivatives Research on ethyl 2-arylhydrazono-3-oxobutyrates, which are structurally related to Ethyl 4-(3-bromophenyl)-4-oxobutyrate, has shown significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Kucukguzel et al., 1999).
Synthesis of Anti-HIV Compounds Ethyl 2-alkyl-4-aryl-3-oxobutyrates, which share similarities with Ethyl 4-(3-bromophenyl)-4-oxobutyrate, have been used in the synthesis of novel 6-benzyluracil analogues displaying potent activity against HIV-1. This research contributes to the ongoing efforts in developing effective treatments for HIV (Danel et al., 1996).
Eigenschaften
IUPAC Name |
ethyl 4-(3-bromophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFPTGNHPFQFGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645510 |
Source


|
| Record name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromophenyl)-4-oxobutyrate | |
CAS RN |
147374-04-7 |
Source


|
| Record name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


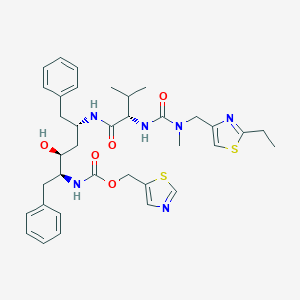
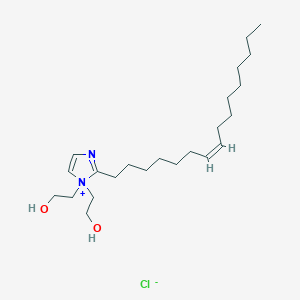
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
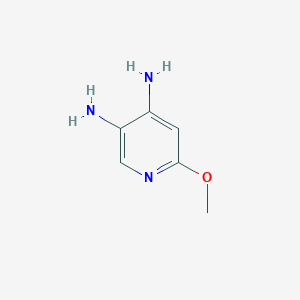
![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)
![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)
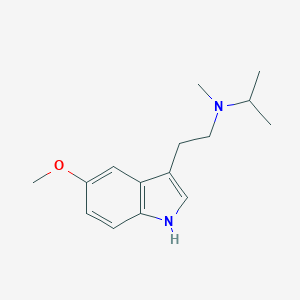
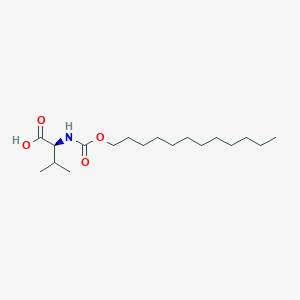
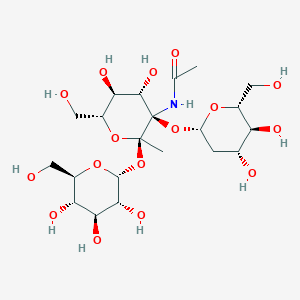
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
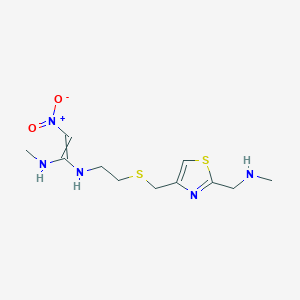
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
